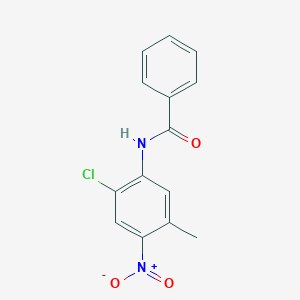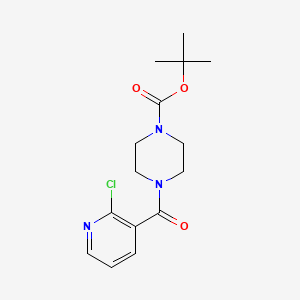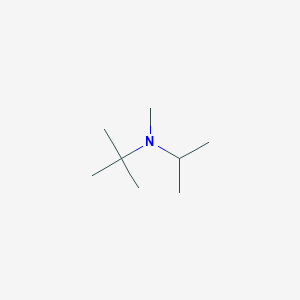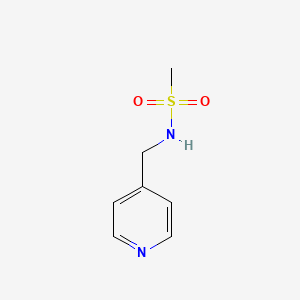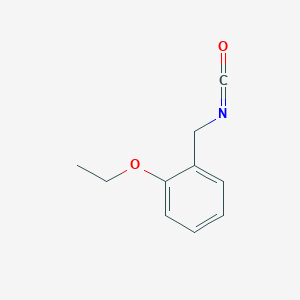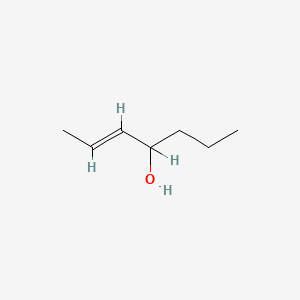
2-Hepten-4-ol
Übersicht
Beschreibung
2-Hepten-4-ol is a chemical compound with the molecular formula C7H14O . It has an average mass of 114.186 Da and a monoisotopic mass of 114.104462 Da .
Molecular Structure Analysis
The molecular structure of 2-Hepten-4-ol can be represented by the InChI string:InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3/b5-3+ . This indicates the presence of 7 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom in the molecule . Physical And Chemical Properties Analysis
2-Hepten-4-ol has a density of 0.8±0.1 g/cm^3, a boiling point of 153.0±0.0 °C at 760 mmHg, and a vapour pressure of 1.3±0.6 mmHg at 25°C . The enthalpy of vaporization is 45.4±6.0 kJ/mol .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
2-Hepten-4-ol and its heterocyclic analogues have been explored for their antioxidant properties. A study found that 2,6-dimethyl-5-hepten-2-ol exhibited pronounced anti-peroxyl radical activity, comparable to linalool, a well-known antioxidant among monoterpene alcohols. The study used fluorimetric and colorimetric assays to evaluate the electron-donating ability of these compounds, contributing significantly to our understanding of the antioxidative potential of such compounds (Stobiecka et al., 2016).
Chemical Synthesis
The chemical synthesis of various compounds starting from 2-Hepten-4-ol has been a topic of interest. For instance, the synthesis of 4-Acetoxy-2-Propyltetrahydrothiophene from 1-Hepten-4-ol was demonstrated through a three-step route involving epoxidation and mesylation (Ma et al., 2015). Additionally, the synthesis of 2-Mercapto-4-Heptanol, a new flavor compound, involved a four-step process starting from 1-Hepten-4-ol, showcasing the compound's utility in flavor chemistry (Yang et al., 2015).
Atmospheric Chemistry
In atmospheric chemistry, studies have investigated the degradation of various biogenic unsaturated alcohols, including 2-Hepten-4-ol. One such study focused on the kinetic analysis of the gas-phase reactions of OH radicals with unsaturated biogenic alcohols, providing insights into the atmospheric lifetimes and degradation products of these compounds (Gibilisco et al., 2015).
Catalysis and Organic Reactions
The compound has also been used in studies exploring catalytic processes and organic reactions. For example, a study on the influence of cobalt(II) and tin(II) chloride on the regioselectivity and kinetics of the reaction of 6-methyl-hept-5-en-2-ol with phenylselenocyclization highlighted the compound's role in understanding reaction mechanisms and selectivity (Divac et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-hept-2-en-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODCYMXUZOEOQF-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(/C=C/C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hepten-4-ol | |
CAS RN |
4798-59-8 | |
| Record name | 2-Hepten-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004798598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hepten-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Hepten-4-ol in chemical ecology?
A1: 2-Hepten-4-ol, specifically its (4S,2E)-isomer, is the primary component of the aggregation pheromone produced by male American palm weevils ( Rhynchophorus palmarum). [] This pheromone plays a crucial role in the weevil's communication, attracting both males and females for mating and aggregation. [, ]
Q2: How effective is 2-Hepten-4-ol as an attractant for Rhynchophorus palmarum?
A2: Field studies demonstrate that traps baited with synthetic 2-Hepten-4-ol, along with sugarcane, effectively attract both male and female R. palmarum. [] The pheromone, typically used at a rate of 3 mg per day, significantly enhances the attractiveness of traps, leading to a reduction in weevil populations. [, ]
Q3: Can the stereochemistry of 2-Hepten-4-ol influence its biological activity?
A4: Yes, the stereochemistry of 2-Hepten-4-ol is crucial for its biological activity. Research has shown that while the natural (4S,2E)-isomer is highly attractive to R. palmarum, the presence of non-natural stereoisomers does not negatively impact the pheromone's effectiveness. [] This suggests that the weevils are not deterred by the presence of non-natural isomers, making the racemic mixture suitable for pest control applications. []
Q4: How is 2-Hepten-4-ol typically synthesized for research and application purposes?
A5: The synthesis of 2-Hepten-4-ol can be achieved through various methods. One approach involves the chemoenzymatic synthesis starting from readily available starting materials. [, ] Another method utilizes the reaction of Isobutylmagnesium bromide (a Grignard reagent) with crotonaldehyde, followed by hydrolysis to yield 2-Hepten-4-ol. [] This method has been shown to produce a yield of 46.31% with a purity of 66.07%. []
Q5: What analytical techniques are employed to characterize and identify 2-Hepten-4-ol?
A6: Several analytical methods are used for the characterization of 2-Hepten-4-ol. Infrared (IR) spectroscopy reveals the presence of characteristic functional groups, with specific peaks corresponding to O-H stretching, C-OH stretching, and C=C stretching vibrations. [] Gas Chromatography-Mass Spectrometry (GC-MS) provides further confirmation, identifying a characteristic fragment ion with a mass-to-charge ratio (m/e) of 128. []
Q6: Has the dynamic headspace method been explored for capturing 2-Hepten-4-ol?
A7: While the provided research does not specifically mention the dynamic headspace technique for 2-Hepten-4-ol, this method has been validated for collecting volatile compounds from Capsicum species, including structurally similar compounds like 6-Methyl-2-hepten-4-ol. [] This suggests that the technique could be adapted for the analysis of 2-Hepten-4-ol.
Q7: Beyond its role as a pheromone, are there other potential applications for 2-Hepten-4-ol?
A7: While the provided research focuses on the pheromonal activity of 2-Hepten-4-ol, its structural features and availability through synthetic methods make it a potential building block for the synthesis of other valuable compounds. Further research could explore its potential applications in areas such as fragrance development or as a chiral intermediate in organic synthesis.
Q8: What are the future directions for research on 2-Hepten-4-ol and related pheromones?
A8: Continued research on 2-Hepten-4-ol and related pheromones could focus on:
- Improving pheromone-based pest control strategies: This includes optimizing trap designs, exploring slow-release formulations to enhance longevity, and investigating potential synergistic effects with other attractants or deterrents. []
- Developing species-specific pheromone-based monitoring tools: Creating highly selective traps based on pheromone blends could help monitor the spread of invasive palm weevil species and guide targeted management strategies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





